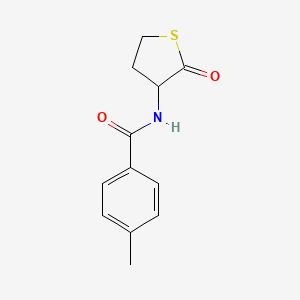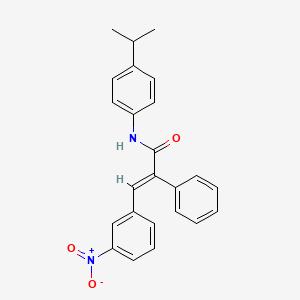
4-methyl-N-(2-oxotetrahydro-3-thienyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(2-oxotetrahydro-3-thienyl)benzamide, also known as MTTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTTB is a thienylbenzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
4-methyl-N-(2-oxotetrahydro-3-thienyl)benzamide exerts its pharmacological effects by targeting several signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. This compound has been shown to inhibit the activation of these pathways, leading to the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of inflammation. This compound has also been shown to decrease blood glucose levels in diabetic animals and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-(2-oxotetrahydro-3-thienyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for its target pathways. However, this compound has limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
For 4-methyl-N-(2-oxotetrahydro-3-thienyl)benzamide research include the development of novel this compound derivatives with improved pharmacological properties, the investigation of this compound as a potential therapeutic agent for other diseases, and the exploration of the molecular mechanisms underlying this compound's pharmacological effects. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
In conclusion, this compound is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
4-methyl-N-(2-oxotetrahydro-3-thienyl)benzamide can be synthesized using several methods, including the reaction of 2-aminothiophene-3-carboxylic acid with 4-methylbenzoyl chloride in the presence of a coupling agent. The reaction mixture is then heated under reflux in a solvent to yield this compound. Another method involves the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminothiophene-3-carboxamide in the presence of a base.
Applications De Recherche Scientifique
4-methyl-N-(2-oxotetrahydro-3-thienyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been found to exhibit anti-inflammatory and anti-diabetic activities.
Propriétés
IUPAC Name |
4-methyl-N-(2-oxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-8-2-4-9(5-3-8)11(14)13-10-6-7-16-12(10)15/h2-5,10H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZBZLHRVXYWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5025050.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5025056.png)

![methyl 3-{[3-(2-methoxybenzoyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B5025067.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-4-(4-morpholinyl)-1-butanamine](/img/structure/B5025071.png)
![ethyl 7-bromo-1,14-dimethyl-4,10-bis(2-methylphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5025085.png)
![1-(3-bromophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5025091.png)
![ethyl 2-[(5-nitro-2-furoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B5025096.png)
![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5025103.png)

![1-(diphenylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B5025121.png)

![5-bromo-1-[(3-methyl-1-piperidinyl)methyl]-1H-indole-2,3-dione](/img/structure/B5025150.png)
